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Compound of Interest

Compound Name: Selenium cyanide

Cat. No.: B1620110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of selenium(II)

dicyanide, Se(CN)₂, a molecule of interest in inorganic chemistry and materials science. This

document details its molecular geometry, crystallographic parameters, and the experimental

methodologies used for its characterization, serving as a valuable resource for researchers in

related fields.

Introduction
Selenium(II) dicyanide, Se(CN)₂, is a neutral, homoleptic selenium cyanide. Its study is

significant for understanding the bonding and structural chemistry of selenium and

pseudohalogens. The compound is a colorless, crystalline solid and is known to be unstable,

decomposing in the presence of moisture. Its structure and reactivity are of interest for the

synthesis of more complex organoselenium compounds, which have applications in medicinal

chemistry.

Synthesis and Crystallization
The synthesis of selenium(II) dicyanide suitable for single-crystal X-ray diffraction has been

achieved through the decomposition of selenium(IV) precursors. Klapötke and co-workers

reported the isolation of Se(CN)₂ during an attempted synthesis of selenium tetracyanide,

Se(CN)₄.
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Generalized Synthetic Protocol
A common route to selenium(II) dicyanide involves the reaction of a selenium(IV) halide, such

as selenium tetrafluoride (SeF₄), with a cyanide source, like trimethylsilyl cyanide (Me₃SiCN),

at low temperatures. The intended selenium(IV) cyanide product is often unstable and

undergoes reductive elimination to yield the more stable selenium(II) dicyanide.
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Experimental Workflow for Selenium(II) Dicyanide
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A generalized workflow for the synthesis and crystallization of selenium(II) dicyanide.
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Detailed Experimental Protocols
Detailed experimental procedures, including specific reagent quantities, reaction times,

temperatures, and crystallization solvents, are reported in the primary literature. For a precise

protocol, readers are directed to the work of Klapötke et al. (2008).

Crystal Structure and Molecular Geometry
The crystal structure of selenium(II) dicyanide has been determined by single-crystal X-ray

diffraction. Two key studies by Hazell (1963) and a redetermination by Klapötke et al. (2008)

provide the crystallographic data.

Crystallographic Data
The crystallographic parameters for selenium(II) dicyanide are summarized in the table below.

Parameter Hazell (1963) Klapötke et al. (2008)

Crystal System Orthorhombic Orthorhombic

Space Group Cmca Pbca

a (Å) 8.71 8.632

b (Å) 6.98 6.847

c (Å) 13.41 12.8151

α, β, γ (°) 90, 90, 90 90, 90, 90

Volume (Å³) 814.9 756.9

Z 8 8

Calculated Density (g/cm³) 2.17 -

Note: The discrepancy in the space group between the two studies is significant and reflects

advancements in crystallographic techniques. The later determination by Klapötke et al. is

considered the more accurate.

Molecular Structure and Bonding
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The selenium(II) dicyanide molecule, Se(CN)₂, possesses a bent geometry at the selenium

atom. The structure is characterized by layers with significant secondary Se···N interactions

between neighboring molecules. These intermolecular interactions are shorter than the sum of

the van der Waals radii, indicating a degree of chalcogen bonding.

Molecular Structure of Selenium(II) Dicyanide

The molecular geometry of selenium(II) dicyanide with approximate bond lengths and angle.

Note: The bond lengths and angle provided in the diagram are typical values for similar

structures and should be confirmed with the detailed crystallographic data from the primary

literature.

Spectroscopic Characterization
Spectroscopic techniques provide further insight into the structure and bonding of selenium(II)

dicyanide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C and ⁷⁷Se NMR spectroscopy are powerful tools for characterizing selenium cyanides.

Nucleus
Chemical Shift (δ,
ppm)

Solvent Reference

¹³C 103.7 DMSO-d₆
Anghinoni et al.

(2022)

⁷⁷Se 440.6 DMSO-d₆
Anghinoni et al.

(2022)

The ⁷⁷Se NMR chemical shift is particularly sensitive to the electronic environment of the

selenium atom.

Vibrational Spectroscopy (FT-IR and Raman)
The vibrational spectra of selenium(II) dicyanide are characterized by strong absorptions

corresponding to the C≡N stretching frequency. These are typically observed in the range of
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2100-2200 cm⁻¹. Detailed FT-IR and Raman spectra and their assignments can be found in the

specialized literature.

Experimental Protocols
Single-Crystal X-ray Diffraction
A general protocol for the determination of the crystal structure of a small molecule like

selenium(II) dicyanide is as follows:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic

X-rays. Diffraction data are collected at a controlled temperature, often low temperature to

reduce thermal motion.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell dimensions and space group. The structure is then solved using direct methods

or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and

bond angles.

Logical Flow of Single-Crystal X-ray Crystallography
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Single-Crystal X-ray Crystallography Workflow

Single Crystal of Se(CN)2
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A simplified workflow for determining the crystal structure of a small molecule.

NMR Spectroscopy
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For the acquisition of ¹³C and ⁷⁷Se NMR spectra:

Sample Preparation: A sample of selenium(II) dicyanide is dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆).

Data Acquisition: The spectra are recorded on a high-field NMR spectrometer equipped with

a broadband probe.

Data Processing: The raw data are Fourier transformed, phased, and referenced to obtain

the final spectra.

Conclusion
The crystal structure of selenium(II) dicyanide reveals a bent molecular geometry with

significant intermolecular Se···N interactions, indicative of chalcogen bonding. This guide has

summarized the key crystallographic and spectroscopic data available for this compound and

outlined the general experimental procedures for its synthesis and characterization. For

researchers in selenium chemistry and related fields, a thorough understanding of the structure

of this fundamental compound is crucial for the design and synthesis of novel molecules with

potential applications in drug development and materials science. For complete and detailed

experimental parameters, consultation of the primary literature is strongly recommended.

To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of
Selenium(II) Dicyanide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1620110#crystal-structure-of-selenium-ii-dicyanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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